molecular formula C22H18N2O2 B14444312 Benzamide, N,N'-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl- CAS No. 76165-20-3

Benzamide, N,N'-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl-

Cat. No.: B14444312
CAS No.: 76165-20-3
M. Wt: 342.4 g/mol
InChI Key: JJZKGYRDYRGLES-UHFFFAOYSA-N
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Description

Benzamide, N,N’-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl-: is a complex organic compound with a unique structure that includes a benzamide moiety and a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl- typically involves the reaction of benzamide derivatives with cyclohexadiene intermediates under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N,N’-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl- is used as a building block for the synthesis of more complex molecules

Biology: In biology, this compound is studied for its potential interactions with biological molecules. Researchers investigate its binding properties and effects on enzymes and receptors, which could lead to the development of new drugs or therapeutic agents.

Medicine: In medicine, Benzamide, N,N’-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl- is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its potential use in treating various diseases.

Industry: In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    Benzamide: A simpler derivative of benzoic acid, used in various chemical and pharmaceutical applications.

    N,N’-2,5-Cyclohexadiene-1,4-diylidenebis(4-ethylbenzenesulfonamide): A compound with a similar cyclohexadiene structure but different substituents, used in different research contexts.

Uniqueness: Benzamide, N,N’-2,5-cyclohexadiene-1,4-diylidenebis[4-methyl- is unique due to its specific combination of benzamide and cyclohexadiene moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

76165-20-3

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-methyl-N-[4-(4-methylbenzoyl)iminocyclohexa-2,5-dien-1-ylidene]benzamide

InChI

InChI=1S/C22H18N2O2/c1-15-3-7-17(8-4-15)21(25)23-19-11-13-20(14-12-19)24-22(26)18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

JJZKGYRDYRGLES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2C=CC(=NC(=O)C3=CC=C(C=C3)C)C=C2

Origin of Product

United States

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